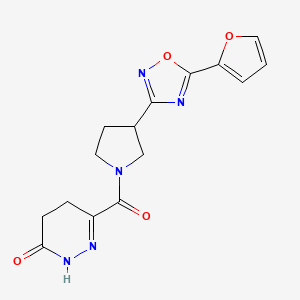

6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c21-12-4-3-10(17-18-12)15(22)20-6-5-9(8-20)13-16-14(24-19-13)11-2-1-7-23-11/h1-2,7,9H,3-6,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTZOFGXFFQJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps, each requiring precise conditions.

Formation of the furan-2-yl oxadiazole: : This involves cyclization of a furan derivative with suitable nitrogen-containing reagents.

Attachment to pyrrolidine: : The furan-2-yl oxadiazole is then reacted with a pyrrolidine derivative under controlled conditions.

Construction of the pyridazinone ring: : The final step involves the synthesis of the pyridazinone core, which is attached to the rest of the molecule via specific carbonyl linkages.

Industrial Production Methods: : Scaling up the laboratory synthesis to industrial levels requires optimization of reaction conditions such as temperature, pressure, and solvent systems to ensure efficiency and safety. Continuous flow reactors and catalysis may also be employed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, typically involving the furan ring.

Reduction: : Reduction reactions might target the oxadiazole or pyridazinone components.

Substitution: : Nucleophilic or electrophilic substitution reactions could modify the pyrrolidine or furan segments.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Acidic or basic catalysts, depending on the specific reaction.

Major Products

Oxidized derivatives of the furan ring.

Reduced forms of the oxadiazole or pyridazinone components.

Substituted analogs with altered biological or chemical properties.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its reactivity and stability under various conditions. Its unique structure allows researchers to investigate the synthesis of novel derivatives that may exhibit enhanced properties.

Biology

Biologically, 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one has been evaluated for its effects on cellular processes. Preliminary studies suggest that it may influence enzyme activity and receptor interactions:

- Mechanism of Action : The compound interacts with biological targets through its heterocyclic components, potentially affecting multiple cellular pathways.

Medicine

This compound shows promise as a therapeutic agent. Research indicates its potential in treating various conditions due to its biological activity. Notably:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting potential applications in antibiotic development.

Industry

In industrial applications, this compound can be explored for its use in manufacturing specialized materials or chemicals. Its unique properties may lead to innovations in material science.

Case Study 1: Antimicrobial Properties

A study published in PubChem highlighted the antimicrobial properties of related oxadiazole compounds. The research indicated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Synthesis and Characterization

Research documented in the Oriental Journal of Chemistry discussed the synthesis of new derivatives from oxadiazole compounds and their biological assays. The findings suggested that modifications to the oxadiazole ring could enhance biological activity .

Mechanism of Action

Mechanism: : This compound interacts with biological targets through its various heterocyclic components.

Molecular Targets: : May include enzymes, receptors, or other proteins.

Pathways: : Influences multiple cellular pathways, potentially altering biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The dihydropyridazinone core is common in medicinal chemistry. Key structural variations among analogs include substituents at the 6-position and modifications to the fused rings.

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and electrophilic reactivity, as seen in intermediates for alkylation .

- Bulkier Groups (e.g., Cyclohexylphenyl) : May improve lipophilicity but reduce solubility .

- Oxadiazole-Furan Hybrid : The target compound’s 1,2,4-oxadiazole-furan-pyrrolidine system likely improves target engagement compared to simpler aryl analogs, though synthetic complexity increases .

Data Table: Comparative Analysis

Biological Activity

The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various case studies highlighting its efficacy in different biological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the furan and oxadiazole moieties into a pyrrolidine framework. A common synthetic route includes:

- Formation of the Furan and Oxadiazole Moieties : This is achieved through cyclization reactions involving appropriate precursors.

- Coupling with Pyrrolidine : The oxadiazole derivative is then coupled with a pyrrolidine derivative under controlled conditions to form the core structure.

- Final Modifications : Additional functional groups may be introduced to enhance biological activity or solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole and furan rings facilitate binding to specific sites, leading to modulation of enzymatic activities or receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, affecting physiological responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 18.4 mg/kg in a picrotoxin-induced convulsion model, indicating potential for anticonvulsant activity which often correlates with anticancer properties due to overlapping pathways in cell proliferation and apoptosis regulation .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety possess antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.